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Compound of Interest

Compound Name: 2-Amino-5-acetylpyridine

Cat. No.: B012908 Get Quote

For Immediate Release

Shanghai, China – January 8, 2026 – 2-Amino-5-acetylpyridine, a versatile heterocyclic

building block, is increasingly recognized for its pivotal role in the synthesis of a wide array of

pharmaceutical agents. Its unique chemical structure, featuring an amino group, a pyridine ring,

and an acetyl moiety, provides multiple reactive sites for constructing complex molecular

architectures. This application note serves as a detailed guide for researchers, scientists, and

drug development professionals, offering in-depth insights into the synthesis, applications, and

key reactions of this important intermediate.

Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties of 2-Amino-5-acetylpyridine is

fundamental for its safe handling and effective use in synthesis.
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Property Value Reference

Chemical Formula C₇H₈N₂O [1]

Molar Mass 136.15 g/mol [1]

Appearance Solid [1]

Melting Point 97 - 101 °C [1]

Solubility in Water Moderately soluble [1]

Solubility in Organic Solvents

Soluble in common organic

solvents like ethanol and

chloroform.

[1]

Safety Information: As with any chemical reagent, appropriate safety precautions should be

taken when handling 2-Amino-5-acetylpyridine. It is recommended to consult the Safety Data

Sheet (SDS) for comprehensive handling and storage information.

Synthetic Routes to 2-Amino-5-acetylpyridine
Several synthetic methodologies have been established for the preparation of 2-Amino-5-
acetylpyridine, each with its own advantages and considerations.

Acylation of 2-Aminopyridine
A common and straightforward method involves the direct acylation of 2-aminopyridine.[1] This

reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride.[1]

The choice of catalyst, often a tertiary amine like pyridine or triethylamine, is crucial for

promoting the reaction.[1] Key reaction parameters that require careful optimization include

temperature, reaction time, and the stoichiometry of the reactants.[1]

From 5-Methyl-2-nitropyridine
An alternative route starts from 5-methyl-2-nitropyridine. This multi-step synthesis involves:

Reduction of the nitro group: The nitro group of 5-methyl-2-nitropyridine is reduced to an

amino group using reducing agents like iron in the presence of hydrochloric acid or lithium

aluminum hydride to yield 5-methyl-2-aminopyridine.[1] Precise control of reaction
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conditions, such as temperature and time, is critical and depends on the chosen reducing

agent.[1]

Acetylation: The resulting 5-methyl-2-aminopyridine is then acetylated to afford the final

product, 2-amino-5-acetylpyridine.[1]

Multi-step Synthesis from Pyridine Derivatives
More intricate synthetic pathways may commence from other pyridine derivatives. These

methods involve a series of reactions to introduce the required amino and acetyl functional

groups at the desired positions on the pyridine ring.[1] While more complex, these routes can

offer greater control over product purity and yield.[1]

Applications in Pharmaceutical Synthesis
The strategic placement of functional groups in 2-Amino-5-acetylpyridine makes it a valuable

precursor for a variety of heterocyclic compounds with significant biological activities, including

antibacterial, anti-inflammatory, and anti-tumor properties.[1][2]

Synthesis of Abiraterone Acetate
A prominent application of pyridine derivatives is in the synthesis of Abiraterone Acetate, a

crucial drug for the treatment of castration-resistant prostate cancer.[3] While the provided

search results detail the synthesis of Abiraterone Acetate from dehydroepiandrosterone, it is

important to note that the pyridine moiety is a key structural feature of the final drug. The

synthesis of Abiraterone Acetate typically involves a multi-step process including the formation

of a tosylhydrazone, a cross-coupling reaction, and acetylation.[3] One reported synthesis

achieved an overall yield of 51.9%.[3]

Building Block for Kinase Inhibitors
Substituted 2-aminopyridine derivatives are fundamental building blocks in the development of

kinase inhibitors, a class of targeted cancer therapies.[4] The amino group and the pyridine ring

provide a versatile scaffold for designing molecules that can fit into the ATP-binding pocket of

kinases, thereby inhibiting their activity.[4][5] This inhibition can disrupt signaling pathways that

are crucial for cancer cell proliferation and survival.[4] For instance, derivatives of 2-amino-5-
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bromo-4-methylpyridine are used to synthesize inhibitors of Polo-like kinase 4 (PLK4), a key

regulator of cell division that is often overexpressed in cancer.[4]

Precursor for Novel Antimicrobial Agents
The 2-aminopyridine scaffold is also a key component in the synthesis of novel antimicrobial

agents.[6] For example, it can be used to construct pyrido[2,3-d]pyrimidine derivatives, which

have shown promising activity against various bacteria.[6] The synthesis often involves the

condensation of 2-amino-5-arylazonicotinates with reagents like dimethylformamide

dimethylacetal (DMF-DMA) followed by cyclization.[6]

Key Reactions and Methodologies
The reactivity of 2-Amino-5-acetylpyridine is dictated by its functional groups, allowing for a

diverse range of chemical transformations.

Electrophilic Substitution
The pyridine ring in 2-Amino-5-acetylpyridine is susceptible to electrophilic substitution

reactions, which predominantly occur at the meta-position relative to the ring nitrogen.[1]

Condensation Reactions
The amino and acetyl groups serve as reactive sites for various condensation reactions.[1]

These reactions allow for the formation of more complex organic structures by reacting 2-
Amino-5-acetylpyridine with other molecules containing active functional groups.[1]

Coordination Chemistry
The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetyl group can

coordinate with metal ions to form metal complexes.[1] This coordination can significantly

influence the physical and chemical properties of the molecule, such as its solubility and

stability.[1]

Experimental Protocols
While specific, detailed protocols for reactions involving 2-Amino-5-acetylpyridine were not

the primary focus of the initial search, general methodologies for related transformations can
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be found in the literature. For instance, a dissertation on the synthesis of 2-Amino-5-

fluoropyridine provides optimized conditions for acylation, nitration, reduction, and diazotization

reactions of 2-aminopyridine derivatives, which can serve as a valuable starting point for

developing protocols for 2-Amino-5-acetylpyridine.[7]

Example of a generalized acylation reaction: To a solution of the 2-aminopyridine derivative in a

suitable solvent (e.g., dichloromethane), an acylating agent (e.g., acetic anhydride) and a base

(e.g., triethylamine) are added at a controlled temperature (e.g., 0-5°C).[8] The reaction is

typically stirred for a few hours at room temperature to ensure completion.[8] Work-up

procedures often involve washing with water and a bicarbonate solution, followed by

concentration of the organic layer.[8] Purification is commonly achieved through

recrystallization.[8]

Visualization of Synthetic Pathways
To illustrate the synthetic utility of 2-Amino-5-acetylpyridine and related structures, the

following diagrams outline key synthetic transformations.

Route 1: Acylation

Route 2: From 5-Methyl-2-nitropyridine

2-Aminopyridine

2-Amino-5-acetylpyridine  Catalyst (e.g., Pyridine)

Acetyl Chloride or
Acetic Anhydride

5-Methyl-2-nitropyridine 5-Methyl-2-aminopyridine
  Reduction

2-Amino-5-acetylpyridine
  Acetylation

Click to download full resolution via product page

Caption: Synthetic Routes to 2-Amino-5-acetylpyridine.
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Caption: Application of 2-Aminopyridine Scaffolds in Pharmaceutical Synthesis.

Conclusion
2-Amino-5-acetylpyridine has firmly established itself as a valuable and versatile intermediate

in the field of pharmaceutical synthesis. Its accessible synthesis and multiple reactive sites

provide a robust platform for the development of a diverse range of therapeutic agents. As drug

discovery continues to evolve, the importance of such key building blocks is poised to grow,

enabling the creation of novel and more effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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